molecular formula C19H19N7O5 B11538289 2-methoxy-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine

2-methoxy-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine

Cat. No.: B11538289
M. Wt: 425.4 g/mol
InChI Key: PIQGWKMAZBGVPA-UDWIEESQSA-N
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Description

2-METHOXY-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound features a variety of functional groups, including a methoxy group, a morpholine ring, and a nitrophenyl-furan moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the methoxy group, morpholine ring, and the nitrophenyl-furan moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-4-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE: Lacks the nitrophenyl-furan moiety.

    4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE: Lacks the methoxy group.

    2-METHOXY-6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE: Lacks the morpholine ring.

Uniqueness

The presence of the methoxy group, morpholine ring, and nitrophenyl-furan moiety in 2-METHOXY-4-(MORPHOLIN-4-YL)-6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE makes it unique compared to similar compounds

Properties

Molecular Formula

C19H19N7O5

Molecular Weight

425.4 g/mol

IUPAC Name

4-methoxy-6-morpholin-4-yl-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H19N7O5/c1-29-19-22-17(21-18(23-19)25-8-10-30-11-9-25)24-20-12-13-6-7-16(31-13)14-4-2-3-5-15(14)26(27)28/h2-7,12H,8-11H2,1H3,(H,21,22,23,24)/b20-12+

InChI Key

PIQGWKMAZBGVPA-UDWIEESQSA-N

Isomeric SMILES

COC1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)NN=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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